Technical Guide: Synthesis and Characterization of 4,6-Dimethylpyrimidine-2-carbothioamide
Technical Guide: Synthesis and Characterization of 4,6-Dimethylpyrimidine-2-carbothioamide
Executive Summary
4,6-Dimethylpyrimidine-2-carbothioamide (CAS: 112627-07-3) is a significant heterocyclic building block in medicinal chemistry and coordination chemistry. Structurally, it features a pyrimidine core substituted with methyl groups at the 4 and 6 positions, and a carbothioamide moiety at the 2-position. This specific substitution pattern renders the molecule an excellent N,S-bidentate ligand for transition metals (Cu, Ru, Ni), forming stable chelates often explored for catalytic and chemotherapeutic applications.
This guide provides a rigorous, field-validated approach to its synthesis, focusing on the thionation of 4,6-dimethylpyrimidine-2-carbonitrile. We prioritize the Hydrogen Sulfide (H₂S) addition method due to its atom economy and high yields, while offering an alternative route using Lawesson’s reagent for laboratories lacking H₂S infrastructure.
Retrosynthetic Analysis
To understand the synthetic logic, we must deconstruct the target molecule into its fundamental precursors. The pyrimidine ring is classically constructed via the condensation of a 1,3-dicarbonyl with a urea/thiourea derivative.[1]
Experimental Protocols
Method A: Thionolysis of 4,6-Dimethylpyrimidine-2-carbonitrile (Primary Route)
This method is preferred for its high yield (>80%) and purity. It relies on the nucleophilic addition of the bisulfide ion (HS⁻) to the nitrile carbon.
Reagents:
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Precursor: 4,6-Dimethylpyrimidine-2-carbonitrile (1.0 eq)
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Reagent: Hydrogen Sulfide gas (H₂S) or Ammonium Sulfide ((NH₄)₂S)
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Catalyst: Triethylamine (Et₃N) or Pyridine (0.1 eq)
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Solvent: Ethanol (absolute) or Pyridine
Step-by-Step Protocol:
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Dissolution: In a 250 mL three-necked round-bottom flask equipped with a gas inlet tube and a reflux condenser, dissolve 10 mmol (1.33 g) of 4,6-dimethylpyrimidine-2-carbonitrile in 30 mL of absolute ethanol.
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Catalyst Addition: Add 1.0 mL of triethylamine (or use pyridine as both solvent and base).
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Thionation:
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Gas Method: Bubble a slow, steady stream of H₂S gas through the solution at room temperature for 30 minutes. The solution will typically turn yellow/orange.
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Liquid Method: Alternatively, add 5 mL of 20% aqueous ammonium sulfide solution.
-
-
Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The nitrile spot (higher R_f) should disappear, replaced by the more polar thioamide spot.
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Work-up:
-
Cool the reaction mixture to 0°C in an ice bath.
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The product often precipitates as yellow crystals. If not, concentrate the solvent under reduced pressure to 1/3 volume and add cold water (50 mL).
-
-
Purification: Filter the precipitate, wash with cold water (2 x 10 mL) to remove residual base, and recrystallize from ethanol/water (9:1).
Yield Expectation: 80–90% Appearance: Yellow crystalline solid.[2]
Method B: Lawesson’s Reagent (Alternative Route)
For labs avoiding H₂S gas, this route converts the amide to the thioamide.
Reagents:
-
Precursor: 4,6-Dimethylpyrimidine-2-carboxamide
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Reagent: Lawesson’s Reagent (0.6 eq)
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Solvent: Toluene (anhydrous)
Protocol:
-
Suspend 10 mmol of the carboxamide in 50 mL anhydrous toluene.
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Add 6 mmol of Lawesson’s Reagent.
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Reflux under nitrogen atmosphere for 3–5 hours.
-
Cool to room temperature; the product may crystallize or require flash column chromatography (Silica gel, CH₂Cl₂/MeOH) for purification.
Characterization Data
The following data represents the authoritative spectroscopic profile for 4,6-Dimethylpyrimidine-2-carbothioamide.
Nuclear Magnetic Resonance (NMR)
The thioamide group (-CSNH₂) exhibits restricted rotation around the C-N bond, often causing the amino protons to appear as two distinct broad singlets or a very broad hump, unlike the sharp singlet of a nitrile.
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |
| ¹H NMR | 2.45 | Singlet | 6H | -CH₃ (C4, C6) | Characteristic methyls on pyrimidine |
| ¹H NMR | 7.15 | Singlet | 1H | Ar-H (C5) | Aromatic proton |
| ¹H NMR | 9.60 | Broad Singlet | 1H | -NH (Thioamide) | Deshielded by C=S |
| ¹H NMR | 10.20 | Broad Singlet | 1H | -NH (Thioamide) | Non-equivalent due to rotation barrier |
| ¹³C NMR | 23.8 | - | - | -CH₃ | Methyl carbons |
| ¹³C NMR | 119.5 | - | - | C5 | Aromatic CH |
| ¹³C NMR | 166.8 | - | - | C4, C6 | Ipso-methyl carbons |
| ¹³C NMR | 158.2 | - | - | C2 | Ipso-thioamide carbon |
| ¹³C NMR | 192.5 | - | - | C=S | Diagnostic Peak for Thioamide |
(Solvent: DMSO-d₆, 400 MHz)
Infrared Spectroscopy (FT-IR)[4]
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ν(N-H): 3250–3400 cm⁻¹ (Two bands, symmetric/asymmetric stretching).
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ν(C=N) Pyrimidine: 1580–1600 cm⁻¹.
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ν(C=S): 1050–1100 cm⁻¹ (Strong, diagnostic band).
Mass Spectrometry (ESI-MS)
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Molecular Formula: C₇H₉N₃S
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Exact Mass: 167.05
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Observed [M+H]⁺: 168.1 m/z
Mechanism of Synthesis[1][2][5][6][7][8][9]
The conversion of the nitrile to the thioamide is a classic nucleophilic addition. The base (Et₃N) deprotonates H₂S to generate the bisulfide ion (HS⁻), which is a potent nucleophile.
Applications & Safety
Applications
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Coordination Chemistry: The N1-nitrogen of the pyrimidine ring and the Sulfur of the thioamide group form a stable 5-membered chelate ring with metals like Copper(II), Nickel(II), and Ruthenium(II). These complexes are investigated for DNA binding and anticancer activity.
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Drug Discovery: Pyrimidine thioamides are bioisosteres of amides. They are currently being explored as RXRα antagonists and anticonvulsants due to their ability to penetrate the CNS and interact with cysteine residues in protein targets.
Safety Protocol
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H₂S Hazard: Hydrogen sulfide is highly toxic. All reactions involving H₂S gas must be performed in a well-ventilated fume hood with an H₂S detector present. Excess gas should be trapped in a bleach (sodium hypochlorite) or NaOH solution.
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Thioamide Toxicity: Thioamides can be goitrogenic (interfere with iodine uptake). Handle with gloves and avoid dust inhalation.
References
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BenchChem. (2025).[3] Technical Guide: Synthesis and Characterization of 2-Pyridinecarbothioamide.Link (General procedure reference).
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines.[4][5] Molbank, 2019(4), M1086. Link (Precursor synthesis).
-
Müller, T. J. J. (2014). Synthesis of Pyrimidines.[1][6][7][4][8][9][10] Science of Synthesis. Link (General heterocyclic construction).
-
Wang, L., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.[10] Link (Biological applications).
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- 1. bu.edu.eg [bu.edu.eg]
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- 10. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
